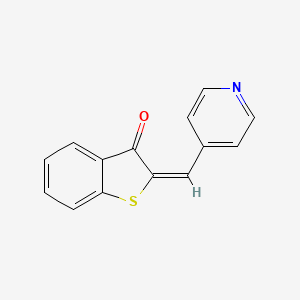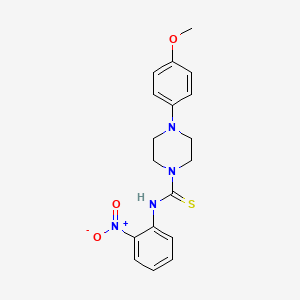
2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one
Descripción general
Descripción
2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one, also known as PBT, is a heterocyclic compound with a molecular formula of C14H9NOS. PBT is a yellow powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been widely used in scientific research due to its diverse biological activities and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has also been found to inhibit the activity of mitogen-activated protein kinase (MAPK), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has been found to have a protective effect on neurons and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one in lab experiments is its diverse biological activities, which make it a useful tool for investigating various cellular and molecular processes. 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one. One area of research is the development of 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one-based therapeutics for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one. Finally, the development of new synthetic methods for 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one may also be an area of future research.
Aplicaciones Científicas De Investigación
2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has been widely used in scientific research due to its diverse biological activities and potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(2E)-2-(pyridin-4-ylmethylidene)-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-14-11-3-1-2-4-12(11)17-13(14)9-10-5-7-15-8-6-10/h1-9H/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCRNGWFBFNBAL-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=NC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=NC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiophen-3(2H)-one, 2-(4-pyridylmethylene)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4734648.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4734651.png)
![4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734652.png)
![3-({5-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4734654.png)

![2-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4734678.png)
![diethyl 3-methyl-5-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4734689.png)

![N-(4-bromo-2-fluorophenyl)-2-{[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4734712.png)

![ethyl 3-({[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4734724.png)
![3-allyl-5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734733.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4734736.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4734740.png)